molecular formula C10H14ClNS B13579115 3-((5-Chlorothiophen-2-yl)methyl)piperidine

3-((5-Chlorothiophen-2-yl)methyl)piperidine

Cat. No.: B13579115
M. Wt: 215.74 g/mol
InChI Key: CZMMUAJPRFSTFN-UHFFFAOYSA-N
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Description

3-((5-Chlorothiophen-2-yl)methyl)piperidine is a heterocyclic compound that contains a piperidine ring and a chlorinated thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chlorothiophen-2-yl)methyl)piperidine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperidine under suitable conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of piperidine to the aldehyde group, followed by cyclization to form the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. For example, the use of microwave irradiation in an alkaline aqueous medium can facilitate the cyclocondensation of alkyl dihalides and primary amines, leading to the formation of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-((5-Chlorothiophen-2-yl)methyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert the compound into its reduced forms.

    Substitution: The chlorinated thiophene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation (using palladium or platinum catalysts), sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 3-((5-Chlorothiophen-2-yl)methyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The chlorinated thiophene moiety may enhance the compound’s binding affinity and specificity by participating in additional non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Chlorothiophen-2-yl)methyl)piperidine is unique due to the presence of the chlorinated thiophene moiety, which imparts distinct electronic properties and reactivity compared to other piperidine derivatives. This structural feature may enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

3-[(5-chlorothiophen-2-yl)methyl]piperidine

InChI

InChI=1S/C10H14ClNS/c11-10-4-3-9(13-10)6-8-2-1-5-12-7-8/h3-4,8,12H,1-2,5-7H2

InChI Key

CZMMUAJPRFSTFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC=C(S2)Cl

Origin of Product

United States

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